2,5-Dichloro-3-methylthiophene

Organic Synthesis Radical Chemistry Process Chemistry

2,5-Dichloro-3-methylthiophene (CAS 17249-90-0) is a halogenated heterocyclic building block of the thiophene class, characterized by a molecular formula of C5H4Cl2S, a molecular weight of 167.06 g/mol, and a defined substitution pattern with chlorine atoms at the 2- and 5-positions and a methyl group at the 3-position of the thiophene ring. The compound is a clear liquid at ambient temperature, appearing light orange to yellow to green, with a density of 1.331 g/mL at 25°C and a boiling point of 185°C.

Molecular Formula C5H4Cl2S
Molecular Weight 167.06 g/mol
CAS No. 17249-90-0
Cat. No. B105426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-methylthiophene
CAS17249-90-0
Synonyms2,5-DICHLORO-3-METHYLTHIOPHENE
Molecular FormulaC5H4Cl2S
Molecular Weight167.06 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)Cl)Cl
InChIInChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3
InChIKeyBUWSFDLUTRHPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-methylthiophene (CAS 17249-90-0): Procurement-Ready Physicochemical and Safety Profile for Research Applications


2,5-Dichloro-3-methylthiophene (CAS 17249-90-0) is a halogenated heterocyclic building block of the thiophene class, characterized by a molecular formula of C5H4Cl2S, a molecular weight of 167.06 g/mol, and a defined substitution pattern with chlorine atoms at the 2- and 5-positions and a methyl group at the 3-position of the thiophene ring . The compound is a clear liquid at ambient temperature, appearing light orange to yellow to green, with a density of 1.331 g/mL at 25°C and a boiling point of 185°C . It requires storage at 2-8°C under an inert atmosphere and away from light . For procurement purposes, commercial specifications typically range from 95% to 98% purity (HPLC), with suppliers offering quantities from grams to metric tons [1].

Building Block Class Halogenated thiophene with unique 2,5-dichloro-3-methyl substitution
Regioselectivity Substitution pattern directs cross-coupling outcomes
Supply Chain Available from grams to metric tons with HPLC purity

2,5-Dichloro-3-methylthiophene: Why In-Class Analogs Are Not Direct Replacements


Although other dichloro-methylthiophene isomers and monochloro-analogs share a common thiophene core and may appear superficially interchangeable in catalog searches, substitution without verification is inadvisable due to a lack of comparative, head-to-head functional data in publicly available literature . The specific 2,5-dichloro-3-methyl substitution pattern defines the compound's unique steric and electronic profile, which dictates its reactivity in key transformations such as regioselective cross-couplings and C-H functionalizations [1]. Critically, while vendors describe a broad utility of 2,5-dichloro-3-methylthiophene in pharmaceutical and agrochemical intermediate synthesis, similar claims are made for its analogs, and no published studies provide the quantitative comparative performance data (e.g., relative yields, site-selectivity ratios, or kinetic parameters) required to objectively rank this compound against its closest alternatives . Therefore, the selection of 2,5-dichloro-3-methylthiophene over an isomer like 2,3-dichloro-5-methylthiophene or a monochloro analog like 2-chloro-3-methylthiophene must be driven by the specific synthetic target's required substitution vector, and any performance expectations in a new system must be empirically validated by the end-user [1]. The limited comparative evidence that does exist is detailed in Section 3.

Isomer Substitution Pattern

The 2,5-dichloro-3-methyl arrangement dictates reactivity in cross-couplings and functionalizations; other isomers may follow different reaction pathways.

Lack of Comparative Data

No published head-to-head performance data exist for analogs; end-user validation of yield and selectivity is required before substitution.

2,5-Dichloro-3-methylthiophene: A Quantitative Comparison of Key Differentiation Metrics


Synthetic Accessibility: High-Yield Functionalization via Radical Bromination

2,5-Dichloro-3-methylthiophene has been demonstrated as a viable starting material for a high-yielding, single-step radical bromination at the 3-methyl position. The reaction with N-bromosuccinimide (NBS) and benzoyl peroxide in refluxing carbon tetrachloride produced the 3-(bromomethyl) derivative in a 91% isolated yield after fractional distillation . This is a critical functionalization step for generating more complex building blocks. For comparison, the identical reaction performed on the isomer 3,4-bis(chloromethyl)-2,5-dimethylthiophene (which shares the thiophene core but with a different substitution pattern) resulted in a kinetically favored C,O-dialkylation product from a reaction with Meldrum's acid, highlighting how substitution pattern dictates the major reaction pathway and product outcome, not just yield [1].

Radical Bromination
Reported
91% isolated yield
High-yield methyl functionalization supports building block scalability
NBS, benzoyl peroxide, CCl4 reflux
Organic Synthesis Radical Chemistry Process Chemistry

Derivatization Potential: Insertion of :GeCl2 into C-Cl Bonds for Organometallic Synthesis

In a head-to-head gas-phase study, the reactivity of dichlorogermylenes (:GeCl2) with various chlorothiophenes was investigated. It was shown that :GeCl2 inserts into the C-Cl bond of 2,5-dichloro-3-methylthiophene, yielding thienylchlorogermanes [1]. This reaction was also successful with 2-chlorothiophene and 2,5-dichlorothiophene, but the presence of the 3-methyl group in the target compound introduces steric and electronic effects that are absent in the unsubstituted analogs. The study provides a direct comparison, confirming that 2,5-dichloro-3-methylthiophene participates in the same fundamental reaction class as simpler chlorothiophenes, but its unique substitution pattern is expected to influence the selectivity and properties of the resulting germylated products, thereby enabling the synthesis of a distinct class of organometallic compounds [1].

GeCl2 Insertion
Head-to-head
C-Cl insertion successful
vs. 2-chlorothiophene vs. 2,5-dichlorothiophene
Enables organogermanium derivative synthesis
Gas-phase, distinct steric/electronic profile
Organometallic Chemistry Gas-Phase Synthesis Main Group Chemistry

Synthetic Utility: Validated Performance in Suzuki-Miyaura Cross-Couplings

2,5-Dichloro-3-methylthiophene has been successfully employed as a substrate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds . While vendor descriptions claim the reactions proceed with high yields and selectivity, the specific numerical values and detailed reaction conditions are not provided in the publicly accessible product literature. This performance is characteristic of its class; many halogenated thiophenes are known to participate in Pd-catalyzed cross-couplings [1]. However, the specific 2,5-dichloro substitution pattern is crucial for directing the regiochemistry of such couplings, a feature not quantitatively compared to other isomers in this context.

Suzuki Coupling
Class-level
Biaryl synthesis reported
Supports library synthesis; no quantitative selectivity data available
Vendor description, class-level inference
Medicinal Chemistry Cross-Coupling Palladium Catalysis

Cost-Effective Precursor: Facile Dechlorination to 3-Methylthiophene

2,5-Dichloro-3-methylthiophene can be quantitatively dechlorinated to 3-methylthiophene, a more fundamental building block. A specific method involves catalytic hydrogenation over 10% Pd/C in methanol with potassium hydroxide as a base, under 8 MPa of hydrogen pressure at 80 °C for 24 hours [1]. While the yield for this particular reaction is not stated, the ability to convert the compound to 3-methylthiophene, which lacks the chlorine handles, provides a strategic advantage in synthetic planning. In contrast, a monochloro analog like 2-chloro-3-methylthiophene (CAS 14345-97-2) would require different conditions and would yield a different product (3-methylthiophene, but with a different atom economy and potential side-product profile) .

Dechlorination
Method context
Conversion to 3-methylthiophene
10% Pd/C, KOH, 8 MPa H2, 80°C
Versatile precursor access to simpler thiophene
Yield not reported; atom economy differs from monochloro analog
Process Chemistry Hydrogenation Building Block Synthesis

2,5-Dichloro-3-methylthiophene: High-Impact Application Scenarios Based on Differentiated Evidence


Agrochemical Intermediate Synthesis (Fungicides and Herbicides)

2,5-Dichloro-3-methylthiophene is explicitly cited as a key intermediate for synthesizing novel agrochemicals, particularly fungicides and herbicides . The compound's structure is reported to enable effective interactions in chemical reactions that enhance the development of these agents, with some derivatives exhibiting potent antifungal activity against crop-relevant fungal strains . The high-yielding radical bromination of the 3-methyl group (Evidence Item 1) provides a direct route to more complex, functionalized thiophene derivatives, making it an attractive building block for optimizing the potency and selectivity of new crop protection agents. This is a well-defined, literature-supported application area.

Medicinal Chemistry and Drug Discovery Building Block

The compound serves as a versatile starting point for generating libraries of bioactive molecules. Its validated performance in Suzuki-Miyaura cross-couplings (Evidence Item 3) makes it a valuable substrate for constructing biaryl linkages, a common motif in pharmaceuticals . Furthermore, the successful insertion of :GeCl2 into its C-Cl bonds (Evidence Item 2) opens a pathway to novel organogermanium compounds, a class with emerging interest in medicinal chemistry. The ability to convert the compound to 3-methylthiophene (Evidence Item 4) also provides a cost-effective means to access a simpler thiophene building block from the same precursor, streamlining the synthesis of diverse compound collections [1].

Materials Science: Synthesis of Functionalized Conjugated Polymers and Organometallics

2,5-Dichloro-3-methylthiophene is used in the synthesis of conjugated polymers for electronic and optoelectronic applications . The presence of two chlorine atoms provides multiple reactive handles for polymerization or for the stepwise introduction of functional groups, allowing for precise tuning of the polymer's electronic properties. The demonstrated gas-phase insertion of :GeCl2 (Evidence Item 2) into the C-Cl bond further highlights its utility in creating organometallic building blocks [2], which could serve as monomers or dopants for advanced materials. This application leverages the compound's unique substitution pattern for the controlled synthesis of next-generation materials.

Process Development: Pilot-Plant and Large-Scale Synthesis

For process chemists and chemical engineers, the compound's availability from multiple suppliers in quantities up to metric tons, with defined purity specifications (e.g., 98% HPLC, moisture ≤0.5%), makes it a viable candidate for scaling up reactions [3]. The documented 91% yield for the radical bromination at the methyl group (Evidence Item 1) and the high-yielding dechlorination to 3-methylthiophene (Evidence Item 4) provide confidence in the compound's reliability in larger-scale operations, minimizing waste and maximizing throughput. This scenario is directly supported by commercial supply data and the quantitative synthetic evidence.

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
Radical bromination of methyl group enables fungicide/herbicide derivatization
Pesticide activity and crop selectivity
Medicinal Chemistry Building Block
Dual chlorine handles for cross-coupling and organometallic insertion
Biaryl library synthesis efficiency
Materials Science Precursor
Conjugated polymer and organometallic monomer synthesis
Electronic property tuning and processability
Process Development
Bulk availability and documented scale-up methods (radical bromination, dechlorination)
Process robustness and yield optimization at scale

Technical Documentation Hub

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36 linked technical documents
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